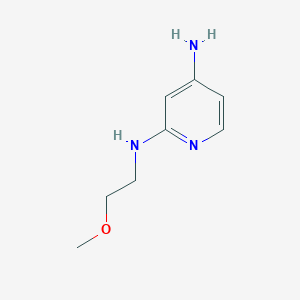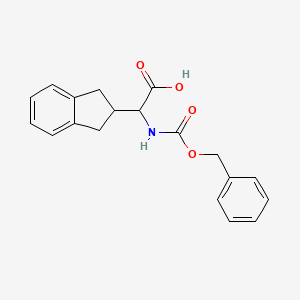
2-(2-Ethyl-1-benzofuran-3-yl)essigsäure
Übersicht
Beschreibung
“2-(2-Ethyl-1-benzofuran-3-yl)acetic acid” is a chemical compound with the CAS Number: 52407-48-4 . It has a molecular weight of 204.23 .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be achieved using hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H12O3/c1-2-10-9(7-12(13)14)8-5-3-4-6-11(8)15-10/h3-6H,2,7H2,1H3,(H,13,14) .Chemical Reactions Analysis
The chemical reactions involving benzofuran compounds are diverse. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans . Additionally, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones can yield methyl-substituted benzofuran rings .The storage temperature and shipping temperature are not specified in the search results .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuranderivate haben signifikante Antitumoraktivitäten gezeigt. Beispielsweise haben bestimmte substituierte Benzofurane dramatische Zellwachstumsinhibitionseffekte auf verschiedene Arten von Krebszellen gezeigt, darunter Leukämie, nicht-kleinzelliger Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs .
Analgetische und entzündungshemmende Eigenschaften
Diese Verbindungen zeigen auch analgetische Eigenschaften, die bei der Schmerzbehandlung genutzt werden können. Darüber hinaus machen ihre entzündungshemmenden Wirkungen sie zu potenziellen Kandidaten für die Behandlung von entzündlichen Erkrankungen .
Antibakterielle und antimykotische Wirkungen
Benzofuranderivate sind bekannt für ihre antimikrobiellen und antimykotischen Wirkungen. Dies macht sie wertvoll für die Entwicklung neuer Antibiotika und Antimykotika .
Antiparasitäre und antivirale Anwendungen
Ihre antiparasitären Aktivitäten deuten auf mögliche Anwendungen bei der Behandlung von parasitären Infektionen hin. Darüber hinaus wurden Benzofuranderivate auf ihre antiviralen Eigenschaften gegen verschiedene Virusinfektionen untersucht .
Kinase-Inhibitor-Aktivität
Als Kinase-Inhibitoren können Benzofuranderivate eine Rolle bei gezielten Krebstherapien spielen, indem sie spezifische Enzyme hemmen, die am Wachstum und der Ausbreitung von Krebszellen beteiligt sind .
Anwendungen in Chemie und Landwirtschaft
Über medizinische Anwendungen hinaus werden diese Verbindungen aufgrund ihrer optischen Eigenschaften als Fluoreszenzsensoren verwendet. Sie dienen auch als Oxidationsmittel und Antioxidationsmittel in chemischen Prozessen und haben Anwendungen in der Landwirtschaft als Aufhellmittel .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit a wide range of biological and pharmacological activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Result of Action
Benzofuran derivatives have been reported to exhibit a range of effects, including anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory activities .
Biochemische Analyse
Biochemical Properties
2-(2-Ethyl-1-benzofuran-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including 2-(2-Ethyl-1-benzofuran-3-yl)acetic acid, have been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of 2-(2-Ethyl-1-benzofuran-3-yl)acetic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . 2-(2-Ethyl-1-benzofuran-3-yl)acetic acid may also affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties.
Molecular Mechanism
The molecular mechanism of action of 2-(2-Ethyl-1-benzofuran-3-yl)acetic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, 2-(2-Ethyl-1-benzofuran-3-yl)acetic acid may modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Ethyl-1-benzofuran-3-yl)acetic acid can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under certain conditions, but may degrade over time, leading to a reduction in their biological activity . Long-term exposure to 2-(2-Ethyl-1-benzofuran-3-yl)acetic acid in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 2-(2-Ethyl-1-benzofuran-3-yl)acetic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.
Metabolic Pathways
2-(2-Ethyl-1-benzofuran-3-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. Benzofuran derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 2-(2-Ethyl-1-benzofuran-3-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain . The localization and accumulation of 2-(2-Ethyl-1-benzofuran-3-yl)acetic acid in specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(2-Ethyl-1-benzofuran-3-yl)acetic acid plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, benzofuran derivatives have been observed to localize in the mitochondria, where they can exert their effects on mitochondrial function and energy metabolism.
Eigenschaften
IUPAC Name |
2-(2-ethyl-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-10-9(7-12(13)14)8-5-3-4-6-11(8)15-10/h3-6H,2,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMYNXJVEWZTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303837 | |
| Record name | 2-Ethyl-3-benzofuranacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52407-48-4 | |
| Record name | 2-Ethyl-3-benzofuranacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52407-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-3-benzofuranacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Propanamine, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B1373897.png)

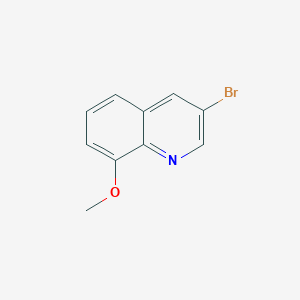
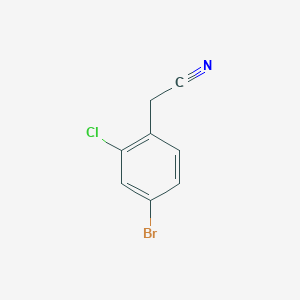

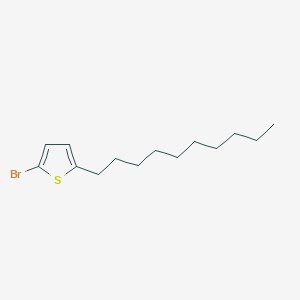
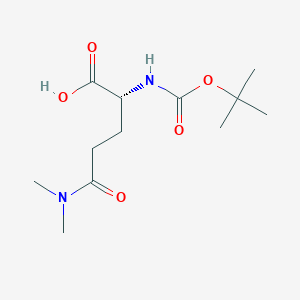


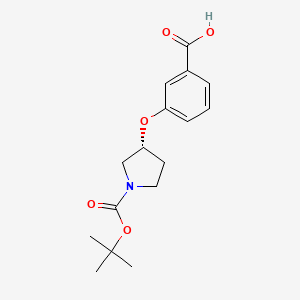
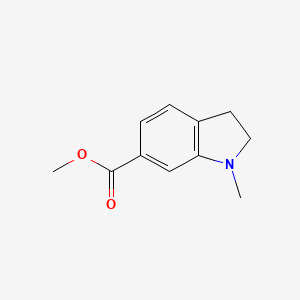
![4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373913.png)
